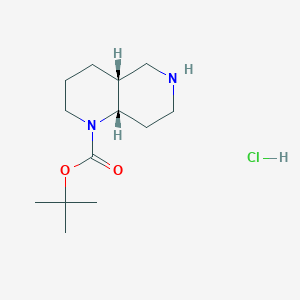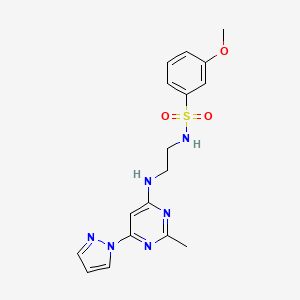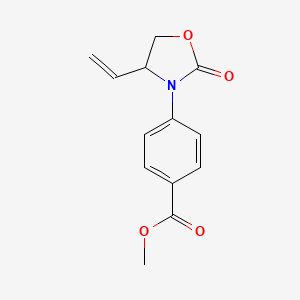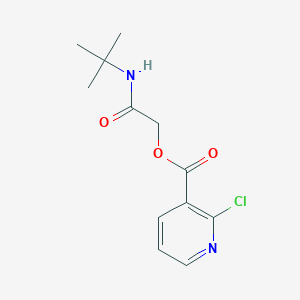
Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride is a fascinating compound in the realm of organic chemistry. Known for its distinctive structure, this compound plays a significant role in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride generally involves multi-step processes. Key steps include cyclization reactions and esterification under specific reaction conditions.
Industrial Production Methods: : The industrial production usually adopts large-scale synthetic methods, utilizing high-pressure reactors and catalytic processes to ensure efficient yields and purity. Optimization of reaction conditions such as temperature, pressure, and catalysts is crucial.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles like halides.
Major Products Formed: : The products depend on the reactions: oxidation could yield oxygenated derivatives, reduction might produce amine variants, and substitution can lead to halogenated analogs.
Scientific Research Applications
Chemistry: : In chemical synthesis, Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride is a valuable intermediate in the preparation of more complex molecules.
Biology: : Its presence in biological studies is noted for its role in enzyme inhibition assays, particularly in drug discovery and development processes.
Medicine: : Medical research utilizes this compound for its potential therapeutic effects, particularly as a scaffold in the design of new pharmaceuticals.
Industry: : The compound is also used in industrial applications, including as a precursor for polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors, altering their activity. This interaction modulates biochemical pathways, which can lead to therapeutic outcomes in medical applications or catalytic processes in industrial uses.
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives. Compared to these, Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride stands out due to its unique stereochemistry and the tert-butyl ester group, which confer distinct physical and chemical properties.
In essence, this compound is a remarkable compound with wide-ranging applications and unique chemical characteristics.
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLJQQXMOLXDJ-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/new.no-structure.jpg)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2530689.png)
![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)
![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)


